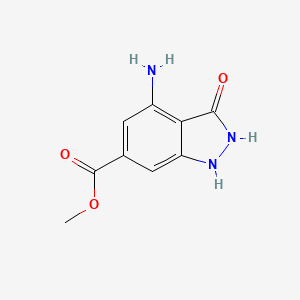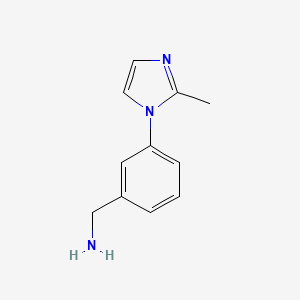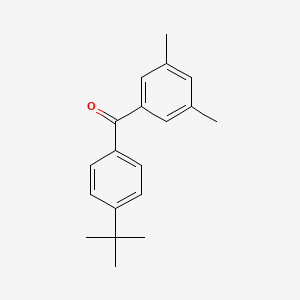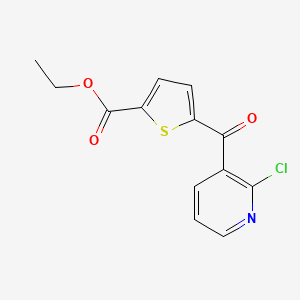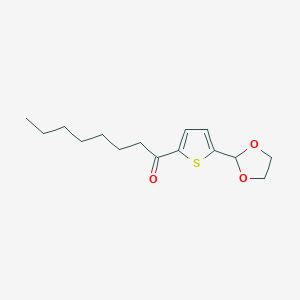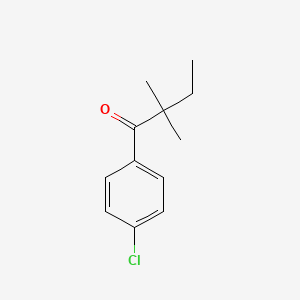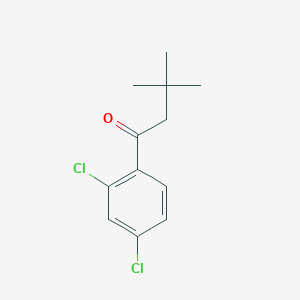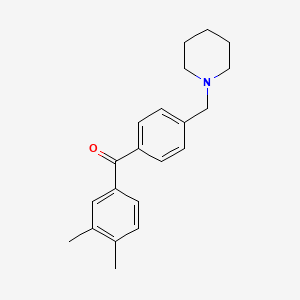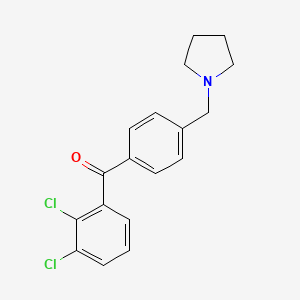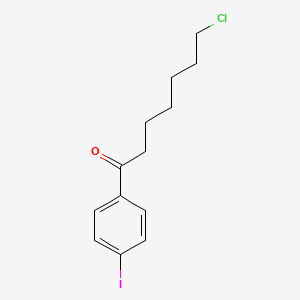
7-Chlor-1-(4-iodphenyl)-1-oxoheptan
Übersicht
Beschreibung
7-Chloro-1-(4-iodophenyl)-1-oxoheptane (CIPO) is a synthetic organic compound that has a wide range of applications in the scientific research field. It is used as a reagent in various reactions and has been studied extensively in the laboratory. CIPO has been found to have several biochemical and physiological effects, and its mechanism of action has been identified.
Wissenschaftliche Forschungsanwendungen
Krebstherapie: FGFR-Hemmung
7-Chlor-1-(4-iodphenyl)-1-oxoheptan: hat in der Krebstherapie als Inhibitor des Fibroblastenwachstumsfaktorrezeptors (FGFR) Potenzial gezeigt. FGFRs sind für verschiedene Arten von Tumoren von entscheidender Bedeutung, und ihre abnorme Aktivierung ist mit dem Fortschreiten von Krebs verbunden. Verbindungen, die auf FGFRs abzielen, können die Zellproliferation hemmen und die Apoptose in Krebszellen induzieren, wie z. B. Brustkrebszellen 4T1 . Die Rolle dieser Verbindung bei der FGFR-Hemmung könnte entscheidend für die Entwicklung neuer Krebsbehandlungen sein.
Serotoninrezeptor-Interaktion
Diese Verbindung kann mit Serotoninrezeptoren interagieren, die an einer Vielzahl physiologischer Prozesse beteiligt sind, darunter die Stimmungsregulation, Wahrnehmung und Kognition. Die Modulation von Serotoninrezeptoren ist eine therapeutische Strategie für verschiedene Erkrankungen, darunter Angststörungen und Depressionen . Die Erforschung der Auswirkungen von this compound auf diese Rezeptoren könnte zu neuartigen psychiatrischen Medikamenten führen.
Proteinabbau
Im Bereich der Proteomik könnte This compound verwendet werden, um heterozyklische Verbindungen zu entwickeln, die an E3-Ubiquitin-Ligase binden und so den gezielten Proteinabbau ermöglichen . Dies hat erhebliche Auswirkungen auf die Behandlung von Krankheiten, bei denen der Abbau bestimmter Proteine erforderlich ist, wie z. B. bestimmte Krebsarten und neurodegenerative Erkrankungen.
Arzneimittelforschung & -wiederverwendung
Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für Arzneimittelforschungs- und -wiederverwendungsbemühungen. Ihre potenziellen Wechselwirkungen mit verschiedenen biologischen Zielen können untersucht werden, um neue Verwendungen für bestehende Medikamente zu finden oder neue Therapeutika zu entwickeln .
Chemische Synthese
In der chemischen Synthese kann This compound als Vorläufer oder Zwischenprodukt bei der Synthese komplexerer Moleküle dienen. Insbesondere seine Iodkomponente könnte in verschiedenen Substitutionsreaktionen nützlich sein, die in der medizinischen Chemie von grundlegender Bedeutung sind .
Biotechnologieforschung
Die Verbindung kann Anwendungen in der Biotechnologieforschung haben, insbesondere bei der Untersuchung von Zellsignalwegen und der Genexpression. Das Verständnis seiner Wechselwirkungen mit zellulären Rezeptoren und Enzymen kann Einblicke in die Entwicklung biotechnologischer Werkzeuge und Therapien liefern .
Umweltbelastungsstudien
Obwohl es nicht direkt mit Umweltstudien zusammenhängt, erfordert die Synthese und Verwendung von This compound in verschiedenen Anwendungen ein Verständnis seiner Umweltbelastung. Die Erforschung seiner biologischen Abbaubarkeit, Toxizität und langfristigen Umwelteffekte ist für eine nachhaltige Entwicklung entscheidend .
Pharmazeutische Entwicklung
Das Potenzial der Verbindung in der pharmazeutischen Entwicklung liegt in ihrer Fähigkeit, verschiedene biologische Pfade zu modulieren. Sie könnte verwendet werden, um neue Formulierungen zu erstellen oder bestehende Medikamente zu verbessern und so ihre Wirksamkeit zu erhöhen und Nebenwirkungen zu reduzieren .
Wirkmechanismus
The mechanism of action of 7-Chloro-1-(4-iodophenyl)-1-oxoheptane is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is involved in the synthesis of prostaglandins, which are hormones that are involved in a variety of physiological processes. By inhibiting the activity of COX, 7-Chloro-1-(4-iodophenyl)-1-oxoheptane can prevent the formation of prostaglandins and thus have an effect on the physiological processes that are regulated by these hormones.
Biochemical and Physiological Effects
7-Chloro-1-(4-iodophenyl)-1-oxoheptane has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting the activity of COX, 7-Chloro-1-(4-iodophenyl)-1-oxoheptane can prevent the formation of prostaglandins and thus have an effect on the physiological processes that are regulated by these hormones. 7-Chloro-1-(4-iodophenyl)-1-oxoheptane has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, 7-Chloro-1-(4-iodophenyl)-1-oxoheptane has been found to have anti-bacterial and anti-viral properties, and it has been studied as a potential treatment for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
7-Chloro-1-(4-iodophenyl)-1-oxoheptane has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, 7-Chloro-1-(4-iodophenyl)-1-oxoheptane is relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, there are some limitations to using 7-Chloro-1-(4-iodophenyl)-1-oxoheptane in laboratory experiments. It is a synthetic compound, and thus its effects may not be the same as those of naturally occurring compounds. Additionally, 7-Chloro-1-(4-iodophenyl)-1-oxoheptane is a relatively new compound, and thus its effects may not be fully understood.
Zukünftige Richtungen
In the future, 7-Chloro-1-(4-iodophenyl)-1-oxoheptane could be studied further in order to better understand its mechanism of action and its effects on the body. Additionally, 7-Chloro-1-(4-iodophenyl)-1-oxoheptane could be studied as a potential treatment for various diseases, such as cancer and viral infections. Additionally, 7-Chloro-1-(4-iodophenyl)-1-oxoheptane could be used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Finally, 7-Chloro-1-(4-iodophenyl)-1-oxoheptane could be studied as a potential source of energy, as it has been found to have anti-oxidant properties.
Eigenschaften
IUPAC Name |
7-chloro-1-(4-iodophenyl)heptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClIO/c14-10-4-2-1-3-5-13(16)11-6-8-12(15)9-7-11/h6-9H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQCXFZWLQRNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCCl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642262 | |
| Record name | 7-Chloro-1-(4-iodophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898768-26-8 | |
| Record name | 7-Chloro-1-(4-iodophenyl)-1-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1-(4-iodophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



